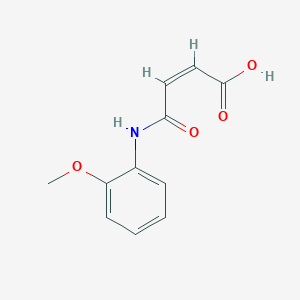
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid, also known as MOBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOBA belongs to the class of enaminones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that play a role in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid in lab experiments is its high yield and cost-effectiveness. This compound is also stable under a range of conditions, making it easy to handle and store. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid. One area of interest is the development of novel this compound-based materials with unique properties, such as high conductivity or selective adsorption. Another area of interest is the exploration of this compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Méthodes De Synthèse
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid can be synthesized via a multi-step reaction process that involves the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization and oxidation. The yield of this compound obtained from this method is high, making it a cost-effective approach for producing the compound.
Applications De Recherche Scientifique
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, this compound has been used as a plant growth regulator to enhance crop yields. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
31460-26-1 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
(Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- |
Clé InChI |
HGLMERMZXFKZOL-SREVYHEPSA-N |
SMILES isomérique |
COC1=CC=CC=C1NC(=O)/C=C\C(=O)O |
SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)O |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C=CC(=O)O |
Autres numéros CAS |
31460-26-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



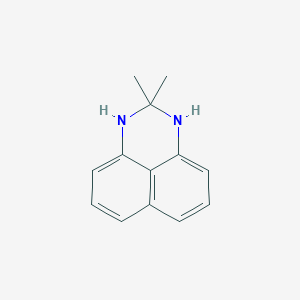

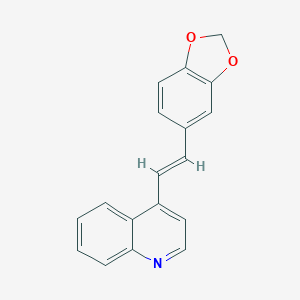
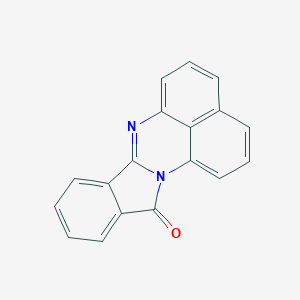
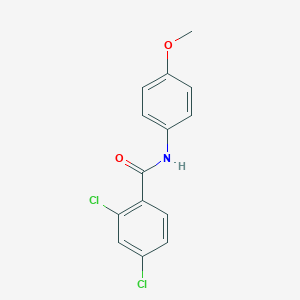
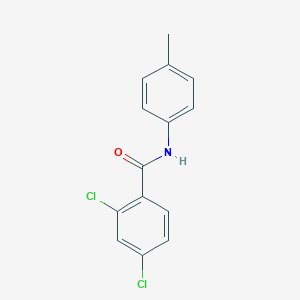
![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)
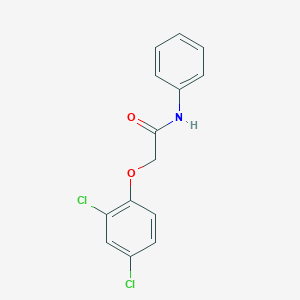
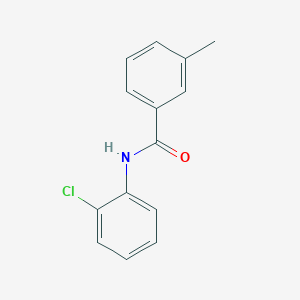
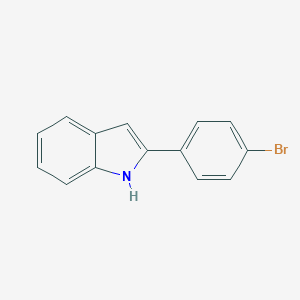

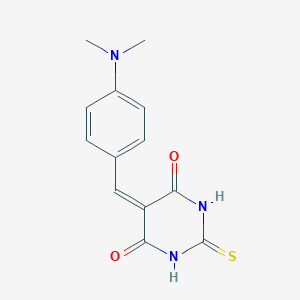

![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)